2-Fluorophenyl chloroformate
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Overview
Description
2-Fluorophenyl chloroformate is an organic compound with the molecular formula C7H4ClFO2. It is a derivative of phenyl chloroformate, where a fluorine atom is substituted at the ortho position of the phenyl ring. This compound is a colorless to light yellow liquid and is primarily used as a reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluorophenyl chloroformate can be synthesized through the reaction of 2-fluorophenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction is as follows:
C6H4F(OH)+COCl2→C6H4F(OCOCl)+HCl
Industrial Production Methods: On an industrial scale, the production of this compound involves similar reaction conditions but with enhanced safety measures due to the toxic nature of phosgene. The process is carried out in a controlled environment with appropriate ventilation and protective equipment.
Chemical Reactions Analysis
Types of Reactions: 2-Fluorophenyl chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with amines to form carbamates.
Esterification: Reacts with alcohols to form carbonate esters.
Mixed Anhydride Formation: Reacts with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions:
Amines: For carbamate formation, common reagents include primary and secondary amines.
Alcohols: For esterification, reagents include methanol, ethanol, and other alcohols.
Carboxylic Acids: For mixed anhydride formation, reagents include acetic acid and benzoic acid.
Major Products:
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
Mixed Anhydrides: Formed from the reaction with carboxylic acids.
Scientific Research Applications
2-Fluorophenyl chloroformate is widely used in scientific research due to its versatility as a reagent. Some of its applications include:
Organic Synthesis: Used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Bioconjugation: Employed in the modification of biomolecules for research in biochemistry and molecular biology.
Material Science: Utilized in the preparation of functionalized materials for advanced applications.
Analytical Chemistry: Used as a derivatization agent in chromatography to enhance the detection of polar compounds.
Mechanism of Action
The mechanism of action of 2-fluorophenyl chloroformate involves its reactivity as an electrophile. The compound readily reacts with nucleophiles such as amines, alcohols, and carboxylic acids. The molecular targets include the nucleophilic sites on these reagents, leading to the formation of carbamates, esters, and anhydrides. The pathways involved typically include nucleophilic substitution and addition-elimination mechanisms .
Comparison with Similar Compounds
2-Fluorophenyl chloroformate can be compared with other chloroformates such as:
Phenyl Chloroformate: Similar structure but lacks the fluorine substituent.
Methyl Chloroformate: Smaller alkyl group, different reactivity profile.
Benzyl Chloroformate: Contains a benzyl group, used for different applications.
Uniqueness: The presence of the fluorine atom in this compound imparts unique electronic properties, making it more reactive in certain nucleophilic substitution reactions compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
(2-fluorophenyl) carbonochloridate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-7(10)11-6-4-2-1-3-5(6)9/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKQWVWEGLMHGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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